molecular formula C19H25N3O2 B4564949 5-methyl-3-phenyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide

5-methyl-3-phenyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B4564949
M. Wt: 327.4 g/mol
InChI Key: PBHUUJCPFZRNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-3-phenyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-3-phenyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide is 327.19467705 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound's relevance is highlighted in the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. This class of compounds, including variants like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], has been studied for its marked inhibition of tetrabenazine-induced ptosis, indicating significant antitetrabenazine activity associated with the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety (Bauer et al., 1976).
  • Another study focused on the chemistry of polyazaheterocyclic compounds, demonstrating the role of piperidine in condensation reactions to form significant chemical structures such as 5-methyl-3-phenyl-v-triazolo[3,4-a]pyrimidin-7(4H)-one, showcasing the compound's chemical versatility and potential as a chemical precursor (Sutherland et al., 1973).

Biological Activity and Applications

  • Research into glycine transporter 1 inhibitors identified structurally diverse compounds, such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, with potent GlyT1 inhibitory activity. This highlights the compound's relevance in exploring treatments for neurological conditions, underscoring the significance of its structural class in developing CNS-targeted therapeutics (Yamamoto et al., 2016).
  • In the realm of cannabinoid receptor antagonists, pyrazole derivatives including N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) have been identified as potent and specific antagonists. This research underscores the therapeutic potential of compounds within this class for antagonizing harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Properties

IUPAC Name

5-methyl-3-phenyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-3-11-22-12-9-16(10-13-22)20-19(23)17-14(2)24-21-18(17)15-7-5-4-6-8-15/h4-8,16H,3,9-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHUUJCPFZRNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-3-phenyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-3-phenyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-methyl-3-phenyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide
Reactant of Route 4
5-methyl-3-phenyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-methyl-3-phenyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-methyl-3-phenyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.